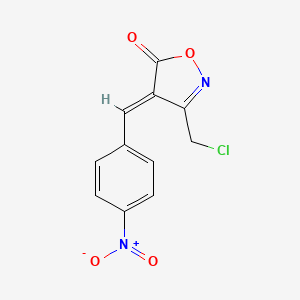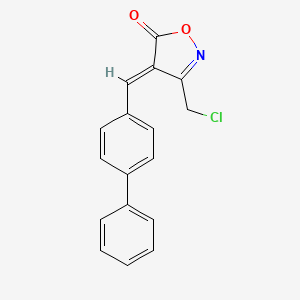![molecular formula C18H14ClNO3 B1327012 4-{[2-(4-Chlorophenyl)-5-methyl-1,3-oxazol-4-yl]-methoxy}benzaldehyde CAS No. 921142-26-9](/img/structure/B1327012.png)
4-{[2-(4-Chlorophenyl)-5-methyl-1,3-oxazol-4-yl]-methoxy}benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of related heterocyclic compounds often begins with a starting compound that undergoes various reactions to introduce different functional groups. For instance, paper describes the use of 2-[3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol-4-yl]acetohydrazide as a starting material for synthesizing a series of compounds with potential lipase and α-glucosidase inhibition. The synthesis involves cyclization, aminomethylation, and characterization by spectroscopic methods such as IR, NMR, and mass spectrometry.
Molecular Structure Analysis
The molecular structure of compounds with similar frameworks has been studied using various techniques. For example, paper discusses the X-ray diffraction and DFT-calculated structures of a triazole compound, providing insights into dihedral angles and intermolecular interactions. These studies are crucial for understanding the relationship between structure and biological activity.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of related compounds include cyclization, aminomethylation, esterification, and the formation of Schiff bases and formazans, as described in papers and . These reactions are essential for creating compounds with the desired biological properties and for exploring the chemical space around the core heterocyclic structure.
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are characterized using spectroscopic techniques and elemental analysis. The antimicrobial activity is evaluated in vitro against various bacterial and fungal strains, as mentioned in papers and . The binding mode of one compound into the active site of a bacterial enzyme is also investigated, highlighting the importance of these properties in the development of new therapeutic agents.
Scientific Research Applications
Synthesis and Optical Properties
4-Methyl(methoxy or chloro)benzaldehyde, closely related to the specified compound, has been used in the synthesis of substituted 2-styryl-8-quinolinol, leading to aluminum and zinc complexes. These complexes exhibit enhanced thermal stability and improved processability, being soluble in common organic solvents. They emit blue-green light with photoluminescence (PL) in the range of 513–576 nm, indicating potential applications in optical materials and light-emitting devices (Barberis & Mikroyannidis, 2006).
Heterocyclic Compound Synthesis
A derivative of 4-{[2-(4-Chlorophenyl)-5-methyl-1,3-oxazol-4-yl]-methoxy}benzaldehyde has been used as a starting compound for synthesizing various heterocyclic compounds. These compounds show promise in biological applications, including lipase and α-glucosidase inhibition, suggesting their potential use in medicinal chemistry (Bekircan, Ülker, & Menteşe, 2015).
Antimicrobial Activities
Another study involved the synthesis of novel 1,2,4-triazole derivatives, starting from a closely related compound. These derivatives demonstrated antimicrobial activities, indicating their potential as new therapeutic agents in combating microbial infections (Bektaş et al., 2007).
Antioxidant Additives
In a different study, a related compound was used to synthesize thiazoles evaluated as antioxidant additives for lubricating oils. This suggests its potential application in industrial processes and material sciences (Amer et al., 2011).
Future Directions
Given the wide range of biological activities exhibited by oxazole derivatives3, there is potential for further research into the properties and applications of this compound. However, specific future directions would depend on the results of such research.
Please note that this information is based on the available resources and there might be more recent studies or data related to this compound. Always refer to the most recent and reliable sources when conducting research.
properties
IUPAC Name |
4-[[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methoxy]benzaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClNO3/c1-12-17(11-22-16-8-2-13(10-21)3-9-16)20-18(23-12)14-4-6-15(19)7-5-14/h2-10H,11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGDOKSAJCOAQRD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC=C(C=C2)Cl)COC3=CC=C(C=C3)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[2-(4-Chlorophenyl)-5-methyl-1,3-oxazol-4-yl]-methoxy}benzaldehyde | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{[(2-Mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetyl]amino}benzamide](/img/structure/B1326973.png)









![[2-(Ethylthio)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl] acetic acid](/img/structure/B1327007.png)
![{[2-(4-Methoxyphenyl)-5-methyl-1,3-oxazol-4-YL]-methyl}amine](/img/structure/B1327011.png)